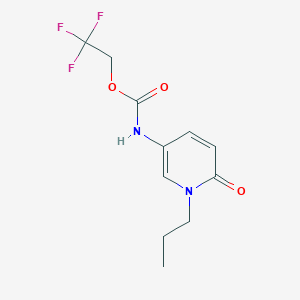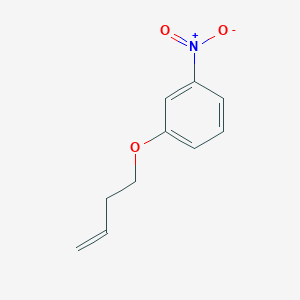
Benzene, 1-(3-buten-1-yloxy)-3-nitro-
Descripción general
Descripción
Benzene, 1-(3-buten-1-yloxy)-3-nitro- is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(3-buten-1-yloxy)-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(3-buten-1-yloxy)-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anion Transport and Chemical Transformations
Benzene derivatives, particularly those modified with strong electron-withdrawing substituents such as nitro groups, have shown to significantly enhance anion transport activities. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing electron-withdrawing substituents, including nitro groups, exhibited up to 789-fold increase in anionophoric activity, emphasizing the role of electron-withdrawing groups in facilitating anion exchange processes (Chen-Chen Peng et al., 2016).
Catalytic Activity in Organic Synthesis
In organic synthesis, the presence of nitro and other functional groups on benzene rings has been exploited for various catalytic activities. For example, gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols was efficiently mediated by derivatives of benzene, leading to the selective formation of alkyl allylic ethers, demonstrating the versatility of benzene derivatives in facilitating regio- and stereoselective syntheses (Zhibin Zhang & R. Widenhoefer, 2008).
Photocatalytic Oxidation and Environmental Applications
The photocatalytic oxidation of benzene and its derivatives, including those with nitro substituents, underlines the potential of these compounds in environmental remediation processes. Specifically, the study on the selective oxidation of aromatic compounds on zeolites using nitrous oxide as a mild oxidant demonstrated the capability of nitro-substituted benzene derivatives to undergo transformations leading to valuable phenolic products, offering a green route for the synthesis of hydroxylated aromatic compounds (L. Kustov et al., 2000).
Electron Spin Resonance Studies and Radical Chemistry
The study of nitroxyl radicals, particularly those derived from benzene with nitro substituents, provides insights into radical chemistry and electron spin resonance (ESR) spectroscopy. Research into imide-N-oxyl radicals, a subclass of nitroxyl radicals catalyzing selective oxidation, revealed their utility in understanding the electronic structure and behavior of radicals, contributing to the development of novel catalysts for oxidation reactions (I. Krylov et al., 2016).
Propiedades
IUPAC Name |
1-but-3-enoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHJJPDYDVFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





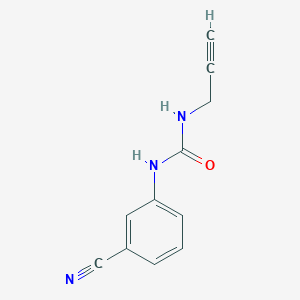

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
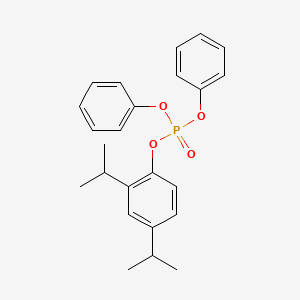
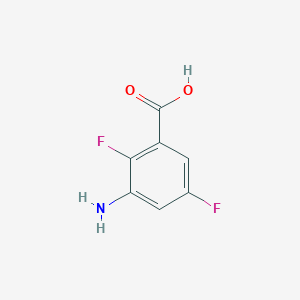
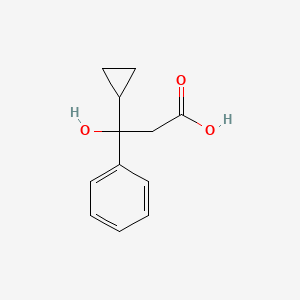
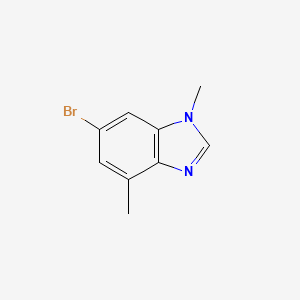

![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
